Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Description
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H15FN4O6S and its molecular weight is 410.38. The purity is usually 95%.
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Biological Activity
Ethyl 4-((2-((4-fluoro-3-nitrophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 69066-09-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antiviral activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C10H9FN2O5, with a molecular weight of 256.19 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives. This compound has shown promising activity against various bacterial strains:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | Significant | |
Bacillus subtilis | Significant |
The presence of the nitro group at the para position on the phenyl ring enhances antibacterial activity by disrupting bacterial cell wall synthesis.
Antitumor Activity
Pyrimidine derivatives are also explored for their antitumor properties. The compound's structure suggests potential inhibition of tumor cell proliferation, particularly in human cancer cell lines. Studies indicate that modifications in the substituents can significantly alter the antitumor efficacy:
The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity against these cancer cells.
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties against various viruses. This compound has been evaluated for its efficacy against RNA viruses, showing moderate antiviral activity:
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by Nagaraj and Reddy demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader applicability for compounds like ethyl 4-(...) .
- Antitumor Mechanism : Research by Chikhalia et al. indicated that compounds with similar structures inhibited key enzymes involved in tumor growth, supporting the potential use of ethyl 4-(...) in cancer therapy .
- Antiviral Properties : A literature review highlighted that various pyrimidine derivatives possess antiviral activities through mechanisms such as inhibition of viral replication and interference with viral RNA synthesis .
Properties
CAS No. |
899727-23-2 |
---|---|
Molecular Formula |
C16H15FN4O6S |
Molecular Weight |
410.38 |
IUPAC Name |
ethyl 4-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15FN4O6S/c1-3-27-15(23)13-8(2)18-16(24)20-14(13)28-7-12(22)19-9-4-5-10(17)11(6-9)21(25)26/h4-6H,3,7H2,1-2H3,(H,19,22)(H,18,20,24) |
InChI Key |
DRZZWPIVLQRQNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
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